molecular formula C11H14N2O2 B2798368 2-(4-aminophenoxy)-N-cyclopropylacetamide CAS No. 926261-52-1

2-(4-aminophenoxy)-N-cyclopropylacetamide

Cat. No. B2798368
CAS RN: 926261-52-1
M. Wt: 206.245
InChI Key: KNMYPKRATKJDDV-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-N-cyclopropylacetamide, also known as 2-Amino-4-phenoxy-N-cyclopropylacetamide, is an organic compound composed of a phenyl ring connected to an amine group and a cyclopropyl group. It is a colorless to pale yellow solid with a melting point of 115-116°C and a boiling point of 290-291°C. It is soluble in water, methanol, and ethanol. This compound has been studied for its potential use in medical research, as a laboratory reagent, and as a synthesis intermediate.

Scientific Research Applications

1. Impurity Determination in Pharmaceuticals

  • NMR and Bayesian Neural Network for Impurity Analysis : A method using proton nuclear magnetic resonance (H-NMR) spectroscopy combined with a Bayesian regularized neural network model has been developed to determine 4-aminophenol as an impurity in pharmaceuticals (Forshed, Andersson, & Jacobsson, 2002).

2. Synthesis of Novel Compounds

3. Analytical Chemistry Applications

  • HPLC Method for Determination of 4-Aminophenol : A high-performance liquid chromatography (HPLC) method with amperometric detection has been developed for determining 4-aminophenol, a key impurity in multicomponent analgesic preparations (Wyszecka-Kaszuba, Warowna-Grześkiewicz, & Fijałek, 2003).

4. Pharmaceutical and Biomedical Analysis

5. Chemical Synthesis and Molecular Studies

  • Synthesis of Isoxazole Derivatives : A study on the synthesis of novel isoxazole derivatives from aminophenols, which have shown significant analgesic and antimicrobial activities, demonstrating potential for the development of new pharmaceuticals (Sahu, Banerjee, Sahu, Behera, Pradhan, & Azam, 2009).

Mechanism of Action

Target of Action

The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide primarily targets GK and PPARγ . These are key proteins involved in glucose metabolism and insulin sensitivity, respectively . The compound acts as a dual activator for these targets, making it a potential candidate for the treatment of diabetes .

Mode of Action

It is known that it interacts with its targets (gk and pparγ) to modulate their activity . This interaction likely involves the formation of hydrogen bonds between the compound and specific amino acids in the target proteins .

Biochemical Pathways

The compound affects the biochemical pathways associated with glucose metabolism and insulin sensitivity . By activating GK, it enhances the conversion of glucose to glucose-6-phosphate, a key step in glycolysis . By activating PPARγ, it improves insulin sensitivity, promoting the uptake of glucose by cells .

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The activation of GK and PPARγ by 2-(4-aminophenoxy)-N-cyclopropylacetamide leads to enhanced glucose metabolism and improved insulin sensitivity . This can result in lower blood glucose levels, making the compound potentially beneficial for the treatment of diabetes .

Action Environment

The action of 2-(4-aminophenoxy)-N-cyclopropylacetamide can be influenced by various environmental factors. For example, the presence of other compounds can affect its binding to its targets . Additionally, factors such as pH and temperature can influence its stability and efficacy

properties

IUPAC Name

2-(4-aminophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMYPKRATKJDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminophenoxy)-N-cyclopropylacetamide

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